molecular formula C28H29NO6 B1384069 Stat3-IN-1 CAS No. 2059952-75-7

Stat3-IN-1

Numéro de catalogue B1384069
Numéro CAS: 2059952-75-7
Poids moléculaire: 475.5 g/mol
Clé InChI: KOZAEBHIXYBHKA-FCXQYMQBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Stat3-IN-1” is a potent, selective, and orally active inhibitor of STAT3 . It has IC50 values of 1.82 μM and 2.14 μM in HT29 and MDA-MB 231 cells, respectively . It is capable of inducing apoptosis in tumor cells .


Synthesis Analysis

While specific synthesis details for “Stat3-IN-1” were not found, a related study discusses the design, synthesis, and in vitro anticancer activity of novel C3-linked 1,2,4-triazole-N-arylamide hybrids . The 1,2,4-triazole derivatives were synthesized by linking the triazole-thione moiety through amide hydrophilic linkers with diverse lipophilic fragments .

Applications De Recherche Scientifique

Stat3-IN-1: A Comprehensive Analysis of Scientific Research Applications

Cancer Cell Apoptosis Induction: Stat3-IN-1 is a potent, selective, and orally active inhibitor of STAT3, showing effectiveness in inducing apoptosis in tumor cells. It has been shown to have IC50 values of 1.82 μM and 2.14 μM in HT29 and MDA-MB 231 cells, respectively .

Signal Transduction Modulation: As a STAT3 inhibitor, Stat3-IN-1 plays a role in modulating signal transduction pathways that are crucial for various cellular processes, including those involved in cancer progression .

Anti-Metastatic Potential: By inhibiting STAT3, Stat3-IN-1 may contribute to the prevention of metastasis, which is the spread of cancer from one part of the body to another .

Angiogenesis Inhibition: STAT3 is involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Stat3-IN-1’s inhibition of STAT3 could potentially impair this process .

Immunomodulation: Excessive STAT3 activity can dampen immune responses against tumors. Stat3-IN-1 could help enhance the immune system’s ability to fight cancer by inhibiting STAT3 .

Metabolic Reprogramming in Cancer: STAT3 plays a role in metabolic reprogramming of cancer cells. Inhibiting STAT3 with Stat3-IN-1 could disrupt this process and affect cancer cell survival .

Drug Resistance Overcoming: Aberrant activation of STAT3 is associated with resistance to therapy. Stat3-IN-1 could be used to overcome drug resistance in cancer treatment strategies .

Cancer Stemness Attenuation: STAT3 is implicated in maintaining cancer stemness, which is linked to tumor recurrence and resistance to treatment. Inhibiting STAT3 with Stat3-IN-1 could reduce cancer stemness .

Orientations Futures

The critical role that overexpression and/or hyperactivation of STAT3 plays in the development of multiple cancers has spawned considerable effort to develop inhibitory molecules with potential for clinical application . Therefore, future research may focus on the development of more effective STAT3 inhibitors and their potential use in combination therapies .

Mécanisme D'action

Target of Action

Stat3-IN-1 is a potent, selective, and orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcriptional factor involved in almost all cancer hallmark features including tumor proliferation, metastasis, angiogenesis, immunosuppression, tumor inflammation, metabolism reprogramming, drug resistance, and cancer stemness . It is broadly hyperactivated both in cancer and non-cancerous cells within the tumor ecosystem .

Mode of Action

Stat3-IN-1 interacts with its target, STAT3, by inhibiting its activation. In normal cells, transient activation of STAT3 (predominantly by phosphorylation) transmits transcriptional signals from cytokines and growth factor receptors at the plasma membrane to the nucleus . In the majority of human cancers, stat3 becomes hyperactivated . Stat3-IN-1 works by inhibiting this hyperactivation, thereby disrupting the signaling pathways that lead to tumor growth and survival .

Biochemical Pathways

The primary biochemical pathway affected by Stat3-IN-1 is the STAT3 signaling pathway. This pathway is involved in numerous biological processes including cell proliferation, survival, differentiation, and angiogenesis . By inhibiting the activation of STAT3, Stat3-IN-1 disrupts these processes, leading to a decrease in tumor growth and survival . Additionally, STAT3 also promotes differentiation and activity of immunosuppressive cells in the tumor microenvironment . Therefore, inhibition of STAT3 can also enhance the anti-tumor immune response .

Pharmacokinetics

It is known that stat3-in-1 is orally active , suggesting that it has good bioavailability

Result of Action

The primary result of Stat3-IN-1’s action is the induction of apoptosis in tumor cells . By inhibiting the activation of STAT3, Stat3-IN-1 disrupts the signaling pathways that promote tumor growth and survival . This leads to the death of the tumor cells and a decrease in tumor size .

Action Environment

The efficacy and stability of Stat3-IN-1 can be influenced by various environmental factors. For example, the presence of certain cytokines and growth factors can lead to the hyperactivation of STAT3 . Therefore, the presence of these factors in the tumor microenvironment could potentially affect the efficacy of Stat3-IN-1 Additionally, the stability of Stat3-IN-1 could be affected by factors such as pH and temperature.

Propriétés

IUPAC Name

(E)-N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO6/c1-31-23-14-20(15-24(18-23)32-2)7-6-19-8-11-22(12-9-19)29-27(30)13-10-21-16-25(33-3)28(35-5)26(17-21)34-4/h6-18H,1-5H3,(H,29,30)/b7-6+,13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZAEBHIXYBHKA-FCXQYMQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stat3-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stat3-IN-1
Reactant of Route 2
Reactant of Route 2
Stat3-IN-1
Reactant of Route 3
Reactant of Route 3
Stat3-IN-1
Reactant of Route 4
Reactant of Route 4
Stat3-IN-1
Reactant of Route 5
Reactant of Route 5
Stat3-IN-1
Reactant of Route 6
Reactant of Route 6
Stat3-IN-1

Q & A

Q1: What is STAT3-IN-1, and what is its mechanism of action?

A1: STAT3-IN-1 is a small molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While its precise mechanism of action remains to be fully elucidated, research suggests that STAT3-IN-1 likely interferes with STAT3 phosphorylation, dimerization, or DNA binding, ultimately inhibiting its transcriptional activity.

Q2: What are the downstream effects of STAT3 inhibition by STAT3-IN-1 in glioma cells?

A2: STAT3-IN-1 treatment has been shown to:

  • Reduce glioma cell proliferation: By disrupting STAT3 signaling, STAT3-IN-1 can inhibit the expression of genes involved in cell cycle progression, effectively suppressing glioma cell growth. []
  • Induce apoptosis: STAT3-IN-1 can promote programmed cell death (apoptosis) in glioma cells by modulating the expression of pro- and anti-apoptotic proteins. []
  • Enhance chemosensitivity: STAT3-IN-1 has demonstrated synergistic effects with the chemotherapeutic agent temozolomide (TMZ) in preclinical models, improving treatment efficacy and potentially overcoming TMZ resistance. []
  • Suppress glioma stemness: Research suggests that STAT3-IN-1 can inhibit the expression of stemness markers in glioma cells, potentially limiting tumor growth, relapse, and therapeutic resistance. []

Q3: What is the molecular formula, weight, and spectroscopic data for STAT3-IN-1?

A3: Unfortunately, the provided research papers do not disclose the detailed structural information of STAT3-IN-1, such as its molecular formula, weight, or spectroscopic data. Further investigation into the chemical structure of STAT3-IN-1 is necessary to answer this question.

Q4: What is known about the material compatibility and stability of STAT3-IN-1 under various conditions?

A4: The provided research papers primarily focus on the biological activity and therapeutic potential of STAT3-IN-1. Information regarding its material compatibility, stability under different storage conditions (temperature, humidity, light exposure), or compatibility with various solvents and excipients is not discussed. Additional studies focusing on the physicochemical properties of STAT3-IN-1 are required to address this aspect.

Q5: What in vitro assays have been used to assess the efficacy of STAT3-IN-1 in glioma?

A5: Researchers have employed various in vitro assays to evaluate the biological activity of STAT3-IN-1 in glioma models, including:

  • Cell proliferation assays (e.g., CCK-8 assay): To measure the effect of STAT3-IN-1 on glioma cell growth and viability. []
  • Colony formation assays: To assess the ability of STAT3-IN-1 to inhibit the clonogenic potential of glioma cells, reflecting its impact on long-term cell survival and proliferation. []

Q6: Has STAT3-IN-1 been tested in in vivo models of glioma? If so, what were the key findings?

A6: Yes, STAT3-IN-1 has shown promising results in preclinical studies using subcutaneous tumor-bearing mice models of glioma. Key findings include:

  • Tumor growth inhibition: STAT3-IN-1 treatment significantly reduced tumor volume and weight compared to control groups. []
  • Synergistic effects with TMZ: Combining STAT3-IN-1 with temozolomide (TMZ) resulted in enhanced antitumor effects compared to either agent alone, highlighting its potential to improve current chemotherapy regimens. []
  • Improved survival: STAT3-IN-1 treatment, particularly in combination with TMZ, led to prolonged survival in glioma-bearing mice. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.